molecular formula C8H13NO2 B077300 3-ethyl-1,3-dimethylpyrrolidine-2,5-dione CAS No. 13861-99-9

3-ethyl-1,3-dimethylpyrrolidine-2,5-dione

Cat. No.: B077300
CAS No.: 13861-99-9
M. Wt: 155.19 g/mol
InChI Key: SZXUVNXLZXDSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-ethyl-1,3-dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-ethyl-1,3-dimethylpyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-1,3-dimethyl-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action are still under investigation, but it is believed to affect various biochemical processes.

Comparison with Similar Compounds

3-ethyl-1,3-dimethylpyrrolidine-2,5-dione can be compared with other similar compounds such as:

  • 2-Ethyl-2,N-dimethyl-succinimide
  • 3-Ethyl-1,3-dimethyl-pyrrolidine-2,5-dione
  • 2-Ethyl-2-methyl-N-methyl-succinimide

These compounds share similar structural features but differ in their specific substituents and chemical properties . The uniqueness of 3-ethyl-1,3-dimethyl-2,5-pyrrolidinedione lies in its specific combination of ethyl and methyl groups, which confer distinct reactivity and applications.

Properties

CAS No.

13861-99-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-ethyl-1,3-dimethylpyrrolidine-2,5-dione

InChI

InChI=1S/C8H13NO2/c1-4-8(2)5-6(10)9(3)7(8)11/h4-5H2,1-3H3

InChI Key

SZXUVNXLZXDSLJ-UHFFFAOYSA-N

SMILES

CCC1(CC(=O)N(C1=O)C)C

Canonical SMILES

CCC1(CC(=O)N(C1=O)C)C

Origin of Product

United States

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